molecular formula C21H27FO6 B7782874 Triamcinolone CAS No. 51855-44-8

Triamcinolone

Cat. No.: B7782874
CAS No.: 51855-44-8
M. Wt: 394.4 g/mol
InChI Key: GFNANZIMVAIWHM-OBYCQNJPSA-N
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Description

Triamcinolone is a synthetic glucocorticoid used to treat a variety of inflammatory and autoimmune conditions. It is commonly used in the treatment of skin diseases, allergies, and rheumatic disorders. This compound works by decreasing inflammation and suppressing the immune system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triamcinolone is synthesized through a series of chemical reactions starting from a steroid nucleus. The synthesis involves multiple steps, including fluorination, hydroxylation, and acetonide formation. The key intermediate, this compound acetonide, is typically prepared by reacting this compound with acetone in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction pathways as in laboratory synthesis. The process is optimized for yield and purity, often involving crystallization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Triamcinolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various this compound derivatives, such as this compound acetonide and this compound hexacetonide .

Scientific Research Applications

Triamcinolone has a wide range of applications in scientific research:

Mechanism of Action

Triamcinolone exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction alters gene expression, leading to the suppression of inflammatory mediators such as cytokines and prostaglandins . The compound also stabilizes lysosomal membranes, reducing the release of inflammatory enzymes .

Comparison with Similar Compounds

  • Dexamethasone
  • Prednisolone
  • Betamethasone
  • Hydrocortisone

Comparison: Triamcinolone is unique in its intermediate duration of action and minimal sodium-retaining properties compared to other glucocorticoids. It is particularly effective in intra-articular injections for joint inflammation and in ophthalmic applications for retinal diseases . This compound hexacetonide, a derivative, has a longer duration of action compared to this compound acetonide, making it preferable for certain therapeutic applications .

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

GFNANZIMVAIWHM-OBYCQNJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040742
Record name Triamcinolone
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Molecular Weight

394.4 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Triamcinolone
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Solubility

FINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE; SLIGHT ODOR; PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C; ANHYDROUS FORM MP 170-185 °C /DIACETATE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING; DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER; 1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR; PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL; SLIGHTLY SOL IN ALC; SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/, 1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE; SLIGHTLY SOL IN ALC & CHLOROFORM, Slightly sol in usual organic solvents; sol in dimethylformamide, In water, 80 mg/L at 25 °C, 8.47e-01 g/L
Record name TRIAMCINOLONE
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Vapor Pressure

7.20X10-15 mm Hg at 25 °C
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Mechanism of Action

Corticosteroids like triamcinolone inhibit phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes. Anti-inflammatory activity occurs via reversal of vascular dilation and reducing permeability, which prevents macrophage and leukocyte migration. Triamcinolone also inhibits nuclear factor kappa-B, which decreases the production of pro-inflammatory signals such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/, The potent anti-inflammatory action may be due to an inhibition of the secretion of growth factors, endothelial activating and other cytokines from lymphocytes, eosinophils, macrophages, fibroblasts, and mast cells. The results are decreased influx of inflammatory cells into the bronchial walls, due in part to inhibition of expression of adhesion molecules on the endothelium and in the tissue. Decreased activation and survival of eosinophils in the lung tissue and a reduction in numbers of mast cells are further effects. Corticosteroids may inhibit release of mediators from basophils and enzymes from macrophages. There is decreased permeability through vasoconstriction and direct inhibition of endothelial cell contradiction. Beta-adrenergic-receptor numbers may be increased, which results in an enhanced response to beta-adrenergic bronchodilators and reduced down-regulation of beta-receptors after prolonged beta-agonist exposure. Inhaled corticosteroids also inhibit mucus secretion in airways, possibly by a direct action on submucosal gland cells and an indirect inhibitory effect caused by the reduction in inflammatory mediators that stimulate mucus secretion. The amount and viscosity of sputum are reduced. /Corticosteroids (inhalation-local/
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Impurities

9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone)
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Color/Form

Crystals, FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC

CAS No.

124-94-7, 51855-44-8
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Melting Point

269-271 °C, 274 - 278 °C
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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